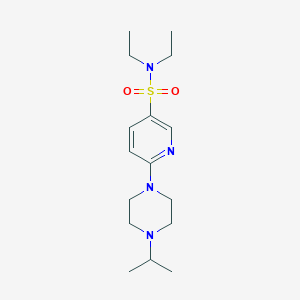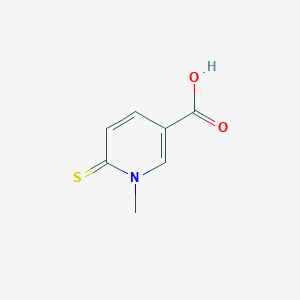
1-Methyl-6-sulfanylpyridinium-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-sulfanylpyridinium-3-carboxylate (MSPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSPC is a pyridinium derivative that is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-sulfanylpyridinium-3-carboxylate is not fully understood. However, research has suggested that 1-Methyl-6-sulfanylpyridinium-3-carboxylate exerts its effects through the inhibition of certain enzymes and the modulation of cellular signaling pathways. 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
1-Methyl-6-sulfanylpyridinium-3-carboxylate has been found to exhibit unique biochemical and physiological effects. Research has suggested that 1-Methyl-6-sulfanylpyridinium-3-carboxylate has antioxidant and antimicrobial properties. Additionally, 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. 1-Methyl-6-sulfanylpyridinium-3-carboxylate has also been found to modulate the activity of certain neurotransmitters, which may have implications for its potential use as a therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-Methyl-6-sulfanylpyridinium-3-carboxylate is its ease of synthesis and purification. Additionally, 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been found to exhibit excellent inhibitory properties against the corrosion of carbon steel in acidic environments, which may have important implications for its use in the oil and gas industry. However, one of the limitations of 1-Methyl-6-sulfanylpyridinium-3-carboxylate is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-Methyl-6-sulfanylpyridinium-3-carboxylate. One potential area of research involves its use as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-6-sulfanylpyridinium-3-carboxylate and its potential applications in various scientific fields. Furthermore, research is needed to develop new synthesis methods for 1-Methyl-6-sulfanylpyridinium-3-carboxylate that may improve its solubility and increase its potential applications.
In conclusion, 1-Methyl-6-sulfanylpyridinium-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 1-Methyl-6-sulfanylpyridinium-3-carboxylate involves the reaction of 1-methyl-6-chloropyridine-3-carboxylic acid with thiourea, and it has been found to exhibit unique biochemical and physiological effects. 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been extensively studied for its potential applications in various scientific fields, including its use as a corrosion inhibitor, antioxidant, antimicrobial agent, and antitumor agent. While 1-Methyl-6-sulfanylpyridinium-3-carboxylate has several advantages, such as its ease of synthesis and purification, limitations such as its limited solubility in water must be taken into consideration. Finally, there are several future directions for research on 1-Methyl-6-sulfanylpyridinium-3-carboxylate, including its use as a therapeutic agent for neurological disorders and the development of new synthesis methods that may improve its solubility and increase its potential applications.
Méthodes De Synthèse
1-Methyl-6-sulfanylpyridinium-3-carboxylate is synthesized through a specific method that involves the reaction of 1-methyl-6-chloropyridine-3-carboxylic acid with thiourea. The reaction leads to the formation of 1-Methyl-6-sulfanylpyridinium-3-carboxylate, which is then purified through recrystallization. This synthesis method has been widely used to produce 1-Methyl-6-sulfanylpyridinium-3-carboxylate in the laboratory setting.
Applications De Recherche Scientifique
1-Methyl-6-sulfanylpyridinium-3-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research involves its use as a corrosion inhibitor in the oil and gas industry. 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been found to exhibit excellent inhibitory properties against the corrosion of carbon steel in acidic environments. Additionally, 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been studied for its potential use as an antioxidant, antimicrobial agent, and antitumor agent.
Propriétés
Nom du produit |
1-Methyl-6-sulfanylpyridinium-3-carboxylate |
|---|---|
Formule moléculaire |
C7H7NO2S |
Poids moléculaire |
169.2 g/mol |
Nom IUPAC |
1-methyl-6-sulfanylidenepyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-8-4-5(7(9)10)2-3-6(8)11/h2-4H,1H3,(H,9,10) |
Clé InChI |
ROBABHWFPHHGHX-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=S)C(=O)O |
SMILES canonique |
CN1C=C(C=CC1=S)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215085.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215086.png)
![N-ethyl-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215087.png)
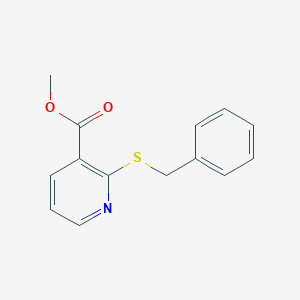
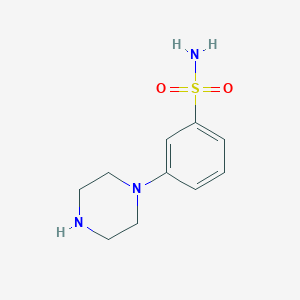
![N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215095.png)
![2-[1-(4-Chlorophenyl)propyl]malonic acid](/img/structure/B215098.png)
![[(E)-4-(tert-butylamino)-4-oxobut-2-en-2-yl] 2-amino-5-chlorobenzoate](/img/structure/B215099.png)
![Methyl 6-[(2-oxo-2-phenylethyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B215100.png)
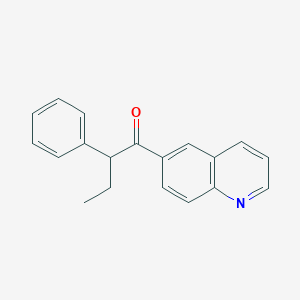
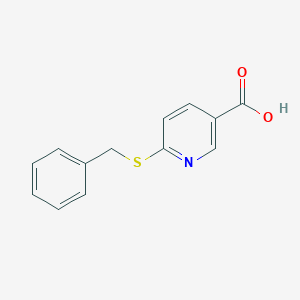
![2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215109.png)
![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)
